Lanthanum chloride heptahydrate

Description

The exact mass of the compound Lanthanum chloride heptahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Lanthanum - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lanthanum chloride heptahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum chloride heptahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lanthanum(3+);trichloride;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPDGIMPRFRJP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

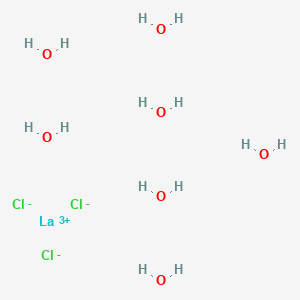

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H14LaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90905297 | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-84-0 | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM CHLORIDE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936G1MX96X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Lanthanum Chloride Heptahydrate from Lanthanum Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lanthanum chloride heptahydrate (LaCl₃·7H₂O) from lanthanum oxide (La₂O₃). Lanthanum chloride is a crucial precursor in various research and development applications, including catalysis, materials science, and as a pharmacological tool in drug development to block divalent cation channels. This document outlines the fundamental chemical principles, detailed experimental protocols, and quantitative data to facilitate the reliable and efficient laboratory-scale synthesis of this important inorganic compound.

Core Chemical Principles

The synthesis of lanthanum chloride heptahydrate from lanthanum oxide is a straightforward acid-base reaction. Lanthanum oxide, a basic oxide, reacts with hydrochloric acid to form lanthanum chloride and water. The balanced chemical equation for this reaction is:

La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O

Following the dissolution of the oxide, the resulting aqueous solution of lanthanum chloride is concentrated and cooled to induce crystallization of the heptahydrate form (LaCl₃·7H₂O), which is the stable hydrate (B1144303) at room temperature.

Experimental Protocols

This section details the necessary steps for the synthesis of lanthanum chloride heptahydrate from lanthanum oxide.

Materials and Reagents

-

Lanthanum Oxide (La₂O₃), high purity (99.9% or greater)

-

Concentrated Hydrochloric Acid (HCl), analytical grade

-

Deionized or distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator with a suitable desiccant (e.g., silica (B1680970) gel)

Synthesis Procedure

-

Stoichiometric Calculation: Determine the required amounts of lanthanum oxide and hydrochloric acid based on the stoichiometry of the reaction. For example, to synthesize a specific mass of lanthanum chloride heptahydrate, calculate the corresponding molar amounts of reactants needed.

-

Dissolution of Lanthanum Oxide:

-

Carefully weigh the desired amount of lanthanum oxide powder and place it in a beaker.

-

Under constant stirring, slowly and cautiously add a slight excess of concentrated hydrochloric acid to the lanthanum oxide. The reaction is exothermic and may produce fumes, so it should be performed in a well-ventilated fume hood.

-

Continue stirring until the lanthanum oxide has completely dissolved, resulting in a clear or slightly hazy solution. Gentle heating may be applied to facilitate dissolution, but boiling should be avoided to prevent excessive evaporation of HCl.

-

-

Crystallization:

-

Transfer the resulting lanthanum chloride solution to a crystallizing dish.

-

Allow the solution to cool to room temperature. To promote the formation of larger crystals, the cooling process should be slow. Covering the dish with a watch glass with a small opening can help to slow down evaporation.

-

For enhanced crystal yield, the dish can be placed in an ice bath or a refrigerator after it has reached room temperature.

-

Crystals of lanthanum chloride heptahydrate will form as colorless needles or prisms.

-

-

Isolation and Purification:

-

Once a significant amount of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid or soluble impurities. Minimize the amount of water used for washing as the product is soluble in water.

-

A second wash with a small amount of a non-polar solvent like diethyl ether can help to displace the water and accelerate drying.

-

-

Drying and Storage:

-

Carefully transfer the crystalline product to a clean, dry watch glass or petri dish.

-

Dry the crystals in a desiccator over a suitable desiccant at room temperature. Do not heat the heptahydrate excessively as it may lose water of crystallization.

-

Once completely dry, store the lanthanum chloride heptahydrate in a tightly sealed container to prevent deliquescence, as it is hygroscopic.

-

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of lanthanum chloride heptahydrate. Please note that actual yields may vary depending on the specific experimental conditions and scale of the reaction.

| Parameter | Value | Reference |

| Molar Mass of La₂O₃ | 325.82 g/mol | N/A |

| Molar Mass of LaCl₃·7H₂O | 371.37 g/mol | N/A |

| Theoretical Yield | Dependent on starting material quantity | N/A |

| Typical Experimental Yield | > 90% | General laboratory practice |

| Purity of Synthesized Product | > 99% | Dependent on reactant purity and purification steps |

| Melting Point | 91 °C (decomposes) | [1][2] |

| Solubility in Water | Highly soluble | [3] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of Lanthanum Chloride Heptahydrate.

Experimental Workflow

Caption: Step-by-step experimental workflow for Lanthanum Chloride Heptahydrate synthesis.

Characterization of Lanthanum Chloride Heptahydrate

To confirm the identity and purity of the synthesized product, several analytical techniques can be employed:

-

X-ray Diffraction (XRD): To verify the crystalline structure of the heptahydrate.

-

Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating. The dehydration of LaCl₃·7H₂O occurs in multiple steps.

-

Elemental Analysis: To confirm the elemental composition of lanthanum and chlorine.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water of hydration.

This guide provides a foundational understanding and practical instructions for the synthesis of lanthanum chloride heptahydrate. For specific applications, further purification and rigorous characterization may be necessary. Always adhere to standard laboratory safety procedures when handling acids and other chemicals.

References

In-Depth Technical Guide: The Crystal Structure of Lanthanum Chloride Heptahydrate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific and chemical databases, a definitive, publicly available single-crystal structure of lanthanum chloride heptahydrate (LaCl₃·7H₂O) could not be located. While powder X-ray diffraction data (JCPDF # 03-0069) confirms its crystalline nature, this does not provide the detailed atomic coordinates required for a complete structural elucidation.[1]

This guide provides all available physicochemical data for lanthanum chloride heptahydrate and presents a detailed analysis of the crystal structure of the closely related and well-characterized anhydrous lanthanum chloride (LaCl₃) as a structural analogue. The experimental protocols outlined are standard for single-crystal X-ray diffraction and are based on studies of the anhydrous form.

Physicochemical Properties of Lanthanum Chloride Heptahydrate

Lanthanum chloride heptahydrate is a white, crystalline solid that is highly soluble in water and alcohols.[2] It is known for its hygroscopic nature, readily absorbing moisture from the atmosphere.[2]

Table 1: General and Physical Properties of Lanthanum Chloride Heptahydrate

| Property | Value | References |

| Chemical Formula | LaCl₃·7H₂O | [2] |

| Molar Mass | 371.37 g/mol | [3] |

| Appearance | White, wet crystalline aggregates | [2] |

| Melting Point | 91 °C (decomposes) | [4][5] |

| Solubility | Soluble in water, alcohol, and acids | [4][5] |

| Crystal System (from powder data) | Data suggests a triclinic or other low-symmetry system | [1] |

Crystal Structure of Anhydrous Lanthanum Chloride (LaCl₃) - A Structural Reference

In the absence of a determined structure for the heptahydrate, the anhydrous form of lanthanum chloride (LaCl₃) provides valuable insight into the coordination preferences of the lanthanum(III) ion. Anhydrous LaCl₃ crystallizes in the hexagonal system and adopts the UCl₃-type structure.[4][5]

The central lanthanum ion (La³⁺) is coordinated to nine chloride ions (Cl⁻), forming a tricapped trigonal prismatic geometry. This high coordination number is typical for the larger rare earth elements.

Crystallographic Data

The following tables summarize the key crystallographic parameters for anhydrous LaCl₃.

Table 2: Unit Cell and Crystal System Data for Anhydrous LaCl₃

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176) |

| Lattice Parameters | a = 7.48 Å, c = 4.37 Å |

| α = 90°, β = 90°, γ = 120° | |

| Volume | 211.8 ų |

Data sourced from ChemicalBook.[4][5]

Atomic Positions and Coordination

The arrangement of atoms within the unit cell is described by their fractional coordinates.

Table 3: Fractional Atomic Coordinates for Anhydrous LaCl₃

| Atom | Wyckoff Position | x | y | z |

| La | 2c | 1/3 | 2/3 | 1/4 |

| Cl | 6h | ~0.30 | ~0.39 | 1/4 |

Approximate coordinates based on typical UCl₃-type structures.

The La-Cl bond distances are all approximately 2.95 Å, indicating a highly symmetric coordination environment.

Experimental Protocol for Crystal Structure Determination

The determination of a crystal structure, such as that of anhydrous LaCl₃, is typically achieved through single-crystal X-ray diffraction. The general workflow is as follows:

-

Synthesis and Crystallization : Single crystals of high quality and sufficient size are required. For lanthanum chloride heptahydrate, this would typically involve the slow evaporation of a saturated aqueous solution of lanthanum chloride.[2]

-

X-ray Data Collection : A suitable single crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit are then determined using direct methods or Patterson synthesis. Finally, the structural model is refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural details.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Visualization of the Lanthanum Coordination Environment (Anhydrous LaCl₃)

The following diagram illustrates the nine-coordinate, tricapped trigonal prismatic geometry around the lanthanum ion in the anhydrous crystal structure.

Caption: Tricapped trigonal prismatic coordination of La³⁺ by nine Cl⁻ ions.

Conclusion

While a complete structural guide for lanthanum chloride heptahydrate cannot be provided at this time due to the absence of publicly available single-crystal X-ray diffraction data, this document summarizes the known properties of this compound. The detailed analysis of the anhydrous LaCl₃ structure offers a valuable reference point for understanding the coordination chemistry of lanthanum in a chloride environment. Further research involving the growth of high-quality single crystals of LaCl₃·7H₂O and their analysis by X-ray diffraction is necessary to fully elucidate its crystal structure.

References

- 1. halide-crylink.com [halide-crylink.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Lanthanum chloride heptahydrate | Cl3La.7H2O | CID 165791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lanthanum Chloride Heptahydrate CAS#: 10025-84-0 [m.chemicalbook.com]

- 5. Lanthanum Chloride Heptahydrate | 10025-84-0 [m.chemicalbook.com]

Spectroscopic Analysis of Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O) is a critical compound in various scientific and industrial domains, including catalysis, water treatment, and biochemical research.[1][2] Its efficacy and functionality are intrinsically linked to its structural integrity, hydration state, and coordination chemistry. Spectroscopic techniques offer powerful, non-destructive means to probe these characteristics at a molecular level. This guide provides an in-depth overview of the core spectroscopic methods used to analyze LaCl₃·7H₂O, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to support advanced research and development.

Vibrational Spectroscopy: Probing Molecular Structure

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and understanding the coordination environment of the lanthanum ion and its associated water molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. It is particularly sensitive to polar bonds, making it ideal for observing the water molecules of hydration in LaCl₃·7H₂O.

Key Spectral Features: The FTIR spectrum of LaCl₃·7H₂O is dominated by the vibrational modes of water. The broad absorption bands are characteristic of the extensive hydrogen-bonding network within the crystal lattice.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Description |

| O-H Stretching | 3000 - 3600 | A broad, strong band indicating hydrogen-bonded water molecules. |

| H-O-H Bending | 1600 - 1640 | A sharp to medium intensity band from the bending vibration of water. |

| La-O Stretching | 300 - 600 | Weaker bands corresponding to the interaction between the La³⁺ ion and water oxygen.[3] |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of LaCl₃·7H₂O with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. Note: LaCl₃·7H₂O is hygroscopic; minimize exposure to ambient air.[4]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Background Collection: Place the empty spectrometer sample holder in the beam path and record a background spectrum.

-

Sample Analysis: Mount the KBr pellet in the sample holder. Acquire the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It detects changes in the polarizability of a molecule during vibration and is particularly useful for studying the low-frequency modes of metal-ligand bonds in aqueous solutions.

Key Spectral Features: In aqueous solutions, Raman spectroscopy is instrumental in elucidating the speciation of the lanthanum ion, revealing the equilibrium between the hydrated aqua ion and various chloro-complexes.[4][5]

| Assignment | Peak Position (cm⁻¹) | Species | Reference |

| La-O Stretching | ~340 | La(H₂O)₉³⁺ | [6] |

| La-Cl Stretching | ~234 | LaCl(H₂O)₈²⁺ | [6][7] |

| La-Cl Stretching | ~221 | LaCl₂(H₂O)₆⁺ | [6][7] |

| H-Bonding Mode | ~180 | Solvent/Hydration Shell | [6] |

Experimental Protocol: Aqueous Raman Spectroscopy

-

Solution Preparation: Prepare aqueous solutions of LaCl₃·7H₂O of known concentrations (e.g., 0.1 M to 3 M) using deionized water (18.2 MΩ·cm).[7] For quantitative studies, a non-interacting internal standard like perchlorate (B79767) (ClO₄⁻) can be added.

-

Instrumentation Setup:

-

Use a confocal Raman spectrometer equipped with a suitable laser (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon wafer).

-

-

Data Acquisition:

-

Transfer the sample solution to a quartz cuvette.

-

Acquire spectra over a range of 100 to 4000 cm⁻¹. Use appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction to remove fluorescence background.

-

Subtract the scaled spectrum of pure water to isolate the solute-specific bands.[6]

-

For speciation analysis, deconvolute the overlapping La-Cl bands using peak-fitting software (e.g., with Gaussian or Lorentzian functions) to determine the relative concentrations of each species.[6][7]

-

Electronic Spectroscopy: UV-Vis and Fluorescence

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is typically used to study electronic transitions. The La³⁺ ion has a [Xe] 4f⁰ electronic configuration, meaning it lacks f-f electronic transitions, resulting in no significant absorption in the standard UV-Vis range (200-800 nm).[8] However, this technique is valuable for characterizing LaCl₃-derived complexes where ligands possess chromophores or for determining the optical properties of materials synthesized using LaCl₃ as a precursor.[9]

Experimental Protocol: General UV-Vis Analysis

-

Sample Preparation: Dissolve the LaCl₃·7H₂O-containing compound in a suitable non-absorbing solvent (e.g., water, ethanol) to prepare a solution of known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Measure the absorbance spectrum over the desired wavelength range (e.g., 190-1100 nm).

-

Data Analysis: The absorbance is used to determine properties like the absorption cutoff wavelength or, if applicable, concentration via the Beer-Lambert law for an absorbing species in the sample.

Fluorescence Spectroscopy

While La³⁺ is not fluorescent, its interaction with other molecules can induce or alter fluorescence. Studies on aqueous LaCl₃ solutions have identified a distinct fluorescence emission peak.[3]

Key Spectral Features: A fluorescence emission peak is observed at approximately 350 nm in aqueous LaCl₃ solutions. The intensity of this peak shows a linear correlation with the concentration of the lanthanum chloride complex, enabling a method for quantitative analysis.[3]

Experimental Protocol: Fluorescence Analysis

-

Solution Preparation: Prepare a series of standard solutions of LaCl₃·7H₂O in deionized water with varying concentrations.

-

Instrument Setup: In a fluorimeter, set the excitation wavelength. While the specific excitation for the 350 nm peak may need optimization, a starting point can be in the deep UV range.

-

Blank Measurement: Record the emission spectrum of a deionized water blank to account for solvent Raman scattering and impurities.

-

Sample Measurement: For each standard solution, record the fluorescence emission spectrum (e.g., from 300 to 600 nm).

-

Data Analysis: Subtract the blank spectrum from the sample spectra. Plot the fluorescence intensity at the emission maximum (e.g., 350 nm) against concentration to generate a calibration curve for quantitative analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. Lanthanum has two NMR-active isotopes, ¹³⁸La and ¹³⁹La, with ¹³⁹La being the nucleus of choice due to its significantly higher natural abundance and sensitivity. ¹³⁹La NMR is highly sensitive to the symmetry of the La³⁺ coordination sphere and is used to study ion-solvent and ion-ion interactions in solution.

| Property | ¹³⁹La | ¹³⁸La |

| Natural Abundance | 99.91% | 0.09% |

| Spin (I) | 7/2 | 5 |

| Relative Receptivity | High | Very Low |

| Signal Linewidth | Broad | Very Broad |

Experimental Protocol: ¹³⁹La NMR Spectroscopy

-

Sample Preparation: Prepare a solution of LaCl₃·7H₂O in D₂O. A 0.01 M solution of LaCl₃ in D₂O is often used as a chemical shift reference standard.

-

Instrument Setup:

-

Tune the NMR spectrometer to the ¹³⁹La frequency (e.g., ~14.13 MHz at an 11.74 T magnetic field).

-

Use a broadband probe. Due to the quadrupolar nature of the nucleus and resulting broad signals, non-spinning samples are typical.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹³⁹La spectrum. A simple pulse-acquire sequence is usually sufficient.

-

Longitudinal relaxation times (T₁) can be measured using an inversion-recovery pulse sequence to probe the dynamics of the hydration shell.

-

-

Data Processing and Analysis:

-

Reference the spectrum to the 0.01 M LaCl₃/D₂O standard at 0 ppm.

-

Analyze the chemical shift (δ) and linewidth. Changes in chemical shift can indicate the formation of inner-sphere complexes (e.g., with Cl⁻ ions at high concentrations), while linewidth is sensitive to the symmetry of the electric field gradient around the nucleus.

-

Thermal Analysis (Coupled with Spectroscopy)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration of LaCl₃·7H₂O. These techniques are often coupled with mass spectrometry or FTIR to identify the evolved gases (primarily water). The process involves a stepwise loss of water molecules before the formation of lanthanum oxychloride (LaOCl) at higher temperatures via hydrolysis.

| Temperature Range (°C) | Mass Loss | Process | Resulting Product | Reference |

| ~25 - 100 | ~4 H₂O | Dehydration | LaCl₃·3H₂O | |

| ~100 - 120 | ~2 H₂O | Dehydration | LaCl₃·H₂O | |

| ~120 - 200 | ~1 H₂O | Dehydration | Anhydrous LaCl₃ | |

| > 300 (in presence of H₂O vapor) | - | Hydrolysis | LaOCl |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of LaCl₃·7H₂O (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 700 °C) at a controlled heating rate (e.g., 5 or 10 K/min).

-

Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures of decomposition events and the corresponding percentage mass loss.

Visualized Workflows and Pathways

To clarify the relationships between experimental steps and physical processes, the following diagrams are provided.

Caption: General workflow for the spectroscopic analysis of LaCl₃·7H₂O.

Caption: Thermal decomposition pathway of LaCl₃·7H₂O.

Caption: Workflow for La³⁺ aqueous speciation analysis via Raman spectroscopy.[6][7]

References

- 1. CAS 10025-84-0: Lanthanum chloride heptahydrate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Lanthanum Chloride Heptahydrate | 10025-84-0 [chemicalbook.com]

- 4. Lanthanum chloride heptahydrate | Cl3La.7H2O | CID 165791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (La) Lanthanum NMR [chem.ch.huji.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Periodic Table: Lanthanum NMR [imserc.northwestern.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WebElements Periodic Table » Lanthanum » isotope data [webelements.com]

The Thermal Decomposition of Lanthanum Chloride Heptahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of lanthanum chloride heptahydrate (LaCl₃·7H₂O). Understanding this process is critical for the preparation of anhydrous lanthanum chloride, a crucial precursor in various applications, including the synthesis of catalysts, advanced ceramics, and pharmaceutical intermediates. The presence of water and the formation of oxychlorides can significantly impact the purity and reactivity of the final product. This document outlines the stepwise dehydration and subsequent decomposition reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.

The Decomposition Pathway

The thermal decomposition of lanthanum chloride heptahydrate is a multi-step process. Initially, the hydrated salt undergoes a series of dehydration steps, gradually losing its water of crystallization to form lower hydrates and eventually anhydrous lanthanum chloride (LaCl₃). At elevated temperatures, particularly in the presence of water vapor, the anhydrous chloride can further react to form lanthanum oxychloride (LaOCl), an often undesirable byproduct.[1][2][3]

The generally accepted dehydration sequence proceeds as follows:

LaCl₃·7H₂O → LaCl₃·3H₂O → LaCl₃·H₂O → LaCl₃ [2][4][5][6]

At higher temperatures, the formation of lanthanum oxychloride occurs via the hydrolysis of lanthanum chloride:[7]

LaCl₃ + H₂O → LaOCl + 2HCl [7]

Further heating of lanthanum oxychloride in air at very high temperatures can lead to the formation of lanthanum oxide (La₂O₃).[8]

Quantitative Decomposition Data

The precise temperatures for each decomposition step can vary depending on experimental conditions such as heating rate and atmospheric composition. The following tables summarize the quantitative data reported in the literature.

Table 1: Stepwise Dehydration of LaCl₃·7H₂O in an Inert Atmosphere (Argon)

| Decomposition Step | Temperature Range (°C) | Water Molecules Lost (per formula unit) | Reference |

| LaCl₃·7H₂O → Intermediate | 50 - 119.3 | 1 | [4] |

| Intermediate → Intermediate | 119.3 - 165.3 | 3 | [4] |

| Intermediate → Intermediate | 165.3 - 197.4 | 2 | [4] |

| Intermediate → LaCl₃ | 197.4 - 237.8 | 1 | [4] |

Table 2: Extrapolated Decomposition Temperatures at Zero Heating Rate

| Decomposition Step | Onset Temperature (°C) | Water Molecules Lost (per formula unit) | Reference |

| LaCl₃·7H₂O → LaCl₃·3H₂O | 41 | 4 | [2] |

| LaCl₃·3H₂O → LaCl₃·H₂O | 86 | 2 | [2] |

| LaCl₃·H₂O → LaCl₃ | 120 | 1 | [2] |

Table 3: Formation and Decomposition of Lanthanum Oxychloride

| Reaction | Temperature (°C) | Notes | Reference |

| LaCl₃ → LaOCl | > 300 | In the presence of water vapor. | [6] |

| LaOCl → La₂O₃ | ~700 | In static air. | [7] |

| La(OH)₂Cl → LaOCl | ~360 | Thermal decomposition of lanthanum hydroxychloride. | [8] |

| LaOCl → La₂O₃ | 400 - 1500 | Slow oxidation process. | [8] |

Experimental Protocols

The study of the thermal decomposition of lanthanum chloride heptahydrate typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often coupled with evolved gas analysis (EGA) and high-temperature X-ray diffraction (HT-XRD) for product identification.

Thermogravimetric and Differential Scanning Calorimetry (TG-DSC) Analysis

-

Objective: To determine the temperature ranges and mass losses associated with the dehydration and decomposition steps.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is used.

-

Sample Preparation: A known mass of LaCl₃·7H₂O (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate is applied, commonly ranging from 0.5 to 10 K/min.[2] Slower heating rates can provide better resolution of the decomposition steps.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a flowing inert gas such as argon or nitrogen, to prevent unwanted side reactions.[2][4] The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all desired decomposition events (e.g., up to 800 °C or higher).

-

-

Data Analysis: The TGA curve plots mass change as a function of temperature, revealing the stepwise mass losses corresponding to the removal of water molecules. The DSC curve shows the heat flow, with endothermic peaks indicating the energy absorbed during the dehydration and decomposition processes.

High-Temperature X-ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases of the intermediate and final products at various temperatures during the decomposition process.

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

-

Procedure:

-

The LaCl₃·7H₂O sample is placed on the sample holder within the high-temperature chamber.

-

XRD patterns are collected at room temperature and then at a series of increasing temperatures corresponding to the different stages of decomposition as identified by TGA.

-

The sample is held at each temperature for a sufficient time to ensure thermal equilibrium before the XRD scan is initiated.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystalline structures of LaCl₃·7H₂O, the intermediate hydrates (LaCl₃·3H₂O, LaCl₃·H₂O), anhydrous LaCl₃, and LaOCl.[2]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of lanthanum chloride heptahydrate.

Caption: Stepwise thermal decomposition of LaCl₃·7H₂O.

Caption: Experimental workflow for analyzing thermal decomposition.

Conclusion

The thermal decomposition of lanthanum chloride heptahydrate is a complex process involving multiple dehydration steps followed by the potential formation of lanthanum oxychloride. Careful control of experimental parameters, particularly temperature, heating rate, and atmosphere, is essential to obtain pure anhydrous lanthanum chloride. The methodologies and data presented in this guide provide a comprehensive framework for researchers and professionals working with this important compound, enabling a better understanding and control of its thermal behavior for various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. halide-crylink.com [halide-crylink.com]

- 3. halide-crylink.com [halide-crylink.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of thermodynamic stability of lanthanum chloride hydrates (LaCl3⋅xH2O) by dynamic transpiration method [inis.iaea.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Lanthanum oxychloride - Wikipedia [en.wikipedia.org]

- 8. A synthetic method for lanthanum hydroxychloride suitable for industrialization and its thermal decomposition properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Lanthanum Chloride Heptahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lanthanum chloride heptahydrate (LaCl₃·7H₂O) in various organic solvents. This information is critical for a range of applications, from synthetic chemistry to pharmaceutical research and development, where lanthanum compounds are utilized for their catalytic and pharmacological properties. Understanding the solubility of this hydrated salt is paramount for reaction optimization, formulation development, and ensuring the homogeneity of reaction mixtures.

Quantitative Solubility Data

Table 1: Solubility of Lanthanum Chloride Heptahydrate in Select Organic Solvents

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility | Molarity (approx.) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | ~50 mg/mL | ~0.135 M | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | 60 mg/mL | 0.162 M | |

| Methanol (B129727) | Alcohol | Not Specified | Soluble | Not Determined | [3][4] |

| Ethanol | Alcohol | Not Specified | Soluble | Not Determined | [3][4] |

Note on Alcohol Solubility: While qualitative sources confirm the solubility of lanthanum chloride heptahydrate in methanol and ethanol, specific quantitative data at various temperatures is scarce.[3][4] A study by Golub and Yankovich investigated the solubility of anhydrous lanthanum chloride in mixtures of alcohols and benzene, which may provide some insights into its behavior in alcoholic media.[5] However, it is crucial to recognize that the hydration state significantly impacts solubility, and thus, these values are not directly transferable to the heptahydrate form.

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility data in a specific organic solvent system, the following experimental protocol outlines a reliable method for its determination.

Objective: To quantitatively determine the solubility of lanthanum chloride heptahydrate in a given organic solvent at a specified temperature.

Materials:

-

Lanthanum chloride heptahydrate (LaCl₃·7H₂O), analytical grade

-

Organic solvent of interest, anhydrous grade

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or a titration setup with EDTA.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of lanthanum chloride heptahydrate to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microcrystals.

-

Accurately weigh the filtered sample.

-

-

Analysis of Lanthanum Concentration:

-

ICP-OES (Recommended):

-

Prepare a series of calibration standards of lanthanum in the same organic solvent.

-

Dilute the collected sample to a concentration within the linear range of the ICP-OES instrument.

-

Analyze the sample and standards to determine the concentration of lanthanum.

-

-

Titration with EDTA:

-

Evaporate the organic solvent from the collected sample.

-

Dissolve the residue in deionized water and buffer the solution to a pH of 5-6 using a suitable buffer (e.g., urotropine).

-

Add a suitable indicator, such as Xylenol Orange.

-

Titrate the solution with a standardized EDTA solution until the endpoint is reached (indicated by a color change).

-

Calculate the concentration of lanthanum based on the volume of EDTA used.

-

-

-

Calculation of Solubility:

-

From the determined concentration of lanthanum and the mass of the collected sample, calculate the solubility in terms of g/100 g of solvent or mg/mL.

-

Logical Workflow for Solvent Selection in Drug Development

In the context of drug development, the choice of an organic solvent for synthesis or formulation involving lanthanum chloride heptahydrate is a multi-faceted decision. The following diagram illustrates a logical workflow for this selection process.

Caption: Workflow for organic solvent selection in drug development.

This guide provides a foundational understanding of the solubility of lanthanum chloride heptahydrate in organic solvents. For specific and critical applications, it is highly recommended that researchers perform their own solubility determinations using the protocol outlined above to ensure the accuracy and reliability of their work.

References

- 1. Lanthanum Chloride Heptahydrate CAS#: 10025-84-0 [m.chemicalbook.com]

- 2. Buy Lanthanum chloride heptahydrate (EVT-298526) | 10025-84-0 [evitachem.com]

- 3. Lantanum (III) Chloride Heptahydrate - LaCl3 x 7H2O - [CAS: 10025-84-0] - 50g - SYNTHETIKA [synthetikaeu.com]

- 4. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]

- 5. srdata.nist.gov [srdata.nist.gov]

The Lewis Acid Character of Lanthanum Chloride Heptahydrate: A Technical Guide for Catalysis in Drug Development

Abstract

Lanthanum chloride heptahydrate (LaCl₃·7H₂O) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis, offering a mild, cost-effective, and water-tolerant alternative to traditional catalysts. Its utility is particularly pronounced in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the Lewis acidic nature of lanthanum chloride heptahydrate, supported by quantitative data from key synthetic applications. Detailed experimental protocols and workflow visualizations are presented to enable researchers, scientists, and drug development professionals to effectively leverage this catalyst in their synthetic endeavors.

Introduction: The Role of Lewis Acids in Organic Synthesis

Lewis acids, defined as electron-pair acceptors, play a pivotal role in a vast array of organic reactions. By activating electrophiles, they facilitate bond formation and can influence the stereochemical outcome of a reaction. In the context of drug development, the use of efficient, selective, and environmentally benign catalysts is of paramount importance. Lanthanum chloride heptahydrate, a salt of the lanthanide series, has garnered significant attention as a "green" Lewis acid catalyst due to its low toxicity, stability in the presence of moisture, and ease of handling.[1][2][3][4]

The Lewis acidity of the lanthanum(III) ion (La³⁺) arises from its high charge density and the presence of empty f-orbitals, which can accept electron pairs from Lewis basic substrates, such as carbonyl compounds.[1] This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. This guide will explore the practical applications of this catalytic activity.

Quantitative Assessment of Catalytic Efficiency

Table 1: Synthesis of β-Enaminones and β-Enaminoesters

Lanthanum chloride heptahydrate (10 mol%) catalyzes the chemo- and regioselective enamination of β-dicarbonyl compounds at room temperature.[3] The reaction demonstrates the catalyst's ability to activate the carbonyl group for nucleophilic attack by amines.

| Entry | β-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |

| a | Ethyl acetoacetate | Benzylamine | 3.0 | 93 |

| b | Ethyl acetoacetate | Phenylethylamine | 3.5 | 90 |

| c | Ethyl acetoacetate | Butylamine | 3.0 | 92 |

| d | Ethyl acetoacetate | Aniline | 4.0 | 88 |

| e | Acetylacetone | Benzylamine | 3.0 | 92 |

| f | Acetylacetone | Butylamine | 3.0 | 93 |

| g | Acetylacetone | Cyclohexylamine | 3.5 | 90 |

| h | Acetylacetone | Aniline | 4.5 | 85 |

| i | Benzyl acetoacetate | Benzylamine | 3.5 | 92 |

| j | Benzyl acetoacetate | Phenylethylamine | 4.0 | 88 |

| k | Benzyl acetoacetate | Butylamine | 3.5 | 90 |

| l | Benzyl acetoacetate | Aniline | 5.0 | 86 |

Data sourced from Kamal, A., et al. (2007).[3]

Table 2: Knoevenagel Condensation of Aldehydes and Active Methylene (B1212753) Compounds

The Knoevenagel condensation, a crucial C-C bond-forming reaction, is efficiently catalyzed by lanthanum(III) chloride under solvent-free conditions.[5]

| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 1.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2.0 | 96 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | 1.0 | 98 |

| 4 | 3,4,5-Trimethoxybenzaldehyde | Malononitrile | 1.5 | 95 |

| 5 | Cinnamaldehyde | Malononitrile | 2.5 | 92 |

| 6 | Benzaldehyde | Ethyl cyanoacetate | 2.0 | 90 |

| 7 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 2.5 | 92 |

| 8 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 1.5 | 95 |

| 9 | 3,4,5-Trimethoxybenzaldehyde | Ethyl cyanoacetate | 2.0 | 93 |

| 10 | Cinnamaldehyde | Ethyl cyanoacetate | 3.0 | 88 |

| 11 | Benzaldehyde | Diethyl malonate | 3.5 | 85 |

| 12 | 4-Methoxybenzaldehyde | Diethyl malonate | 2.5 | 90 |

Data sourced from Narsaiah, A. V., et al. (2006).[5]

Table 3: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

Lanthanum chloride heptahydrate serves as an effective catalyst for the Biginelli reaction, a multi-component reaction of significant importance in medicinal chemistry for the synthesis of heterocyclic compounds.[2][6]

| Entry | Aldehyde | β-Keto Ester | Urea (B33335)/Thiourea (B124793) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 90 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 95 |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 92 |

| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 85 |

| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 91 |

| 6 | Benzaldehyde | Methyl acetoacetate | Urea | 88 |

| 7 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 85 |

| 8 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 92 |

Data sourced from Lu, J., et al. (2000).[2][6]

Experimental Protocols

This section provides detailed methodologies for representative reactions catalyzed by lanthanum chloride heptahydrate, enabling replication and adaptation in a research setting.

General Procedure for the Synthesis of β-Enaminones

To a solution of the β-dicarbonyl compound (2.0 mmol) and the respective amine (2.0 mmol) in dichloromethane (B109758) (10 mL), lanthanum chloride heptahydrate (0.2 mmol, 10 mol%) is added.[3] The resulting mixture is stirred at room temperature for the time specified in Table 1. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed with water, followed by a brine solution. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (60-120 mesh) to afford the pure β-enaminone or β-enaminoester.[3]

General Procedure for the Knoevenagel Condensation

In a round-bottom flask, the aldehyde (10 mmol), active methylene compound (10 mmol), and lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) are mixed.[5] The mixture is stirred at room temperature for a few minutes and then heated in an oil bath at 80-85 °C for the required time (see Table 2). After cooling to room temperature, the solidified product is dissolved in ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[5]

General Procedure for the Biginelli Reaction

A mixture of the aldehyde (10 mmol), β-keto ester (10 mmol), urea or thiourea (15 mmol), and lanthanum chloride heptahydrate (1 mmol, 10 mol%) in ethanol (B145695) (20 mL) is stirred and refluxed for 4-5 hours.[2][6] After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then poured into ice-cold water and the resulting solid precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.[2][6]

Visualizing Catalytic Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the fundamental principle of Lewis acid catalysis by the lanthanum(III) ion.

The Principle of Lewis Acid Catalysis by La³⁺

Caption: General mechanism of lanthanum(III) Lewis acid catalysis.

Experimental Workflow for β-Enaminone Synthesis

Caption: Workflow for lanthanum chloride catalyzed β-enaminone synthesis.

Experimental Workflow for Knoevenagel Condensation

Caption: Workflow for lanthanum chloride catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

Lanthanum chloride heptahydrate has proven to be a valuable Lewis acid catalyst for a range of organic transformations critical to the pharmaceutical industry. Its operational simplicity, mild reaction conditions, and high efficiency, as demonstrated by the quantitative data presented, make it an attractive choice for modern synthetic chemistry. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers aiming to incorporate this catalyst into their synthetic strategies.

Future research in this area may focus on the heterogenization of lanthanum chloride to further enhance its recyclability and on expanding its application to a broader scope of asymmetric catalysis. As the demand for sustainable and efficient chemical processes grows, the role of lanthanum-based catalysts is expected to become even more prominent in the field of drug development and fine chemical synthesis.

References

- 1. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. [PDF] Lanthanum trichloride: an efficient Lewis acid catalyst for chemo and regioselective enamination of β-dicarbonyl compounds | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Hygroscopic Nature of Lanthanum Chloride Heptahydrate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lanthanum chloride heptahydrate (LaCl₃·7H₂O), a salt of the rare earth element lanthanum, is a compound of significant interest in various scientific and industrial fields, including as a catalyst and in biochemical research as a calcium channel blocker. Its pronounced hygroscopic and deliquescent nature, however, presents considerable challenges in its handling, storage, and application, necessitating a thorough understanding of its interaction with atmospheric moisture. This technical guide provides a comprehensive overview of the hygroscopic properties of lanthanum chloride heptahydrate, detailing its dehydration behavior, thermodynamic stability, and the experimental protocols for its characterization. Furthermore, it explores the compound's role in cellular signaling pathways, offering a complete picture for professionals in research and drug development.

Physicochemical Properties and Hygroscopicity

Lanthanum chloride heptahydrate is a white, crystalline solid that readily absorbs moisture from the atmosphere. This hygroscopic characteristic means that the compound can attract and hold water molecules from the surrounding environment. Under conditions of high humidity, it will undergo deliquescence, absorbing enough moisture to dissolve and form a liquid solution. Due to its sensitivity to moisture, it is imperative to store lanthanum chloride heptahydrate in a dry, well-ventilated area in tightly sealed containers.

Water Vapor Sorption

Table 1: Illustrative Water Vapor Sorption Isotherm for Lanthanum Chloride Heptahydrate at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) |

| 10 | 1.5 |

| 20 | 3.2 |

| 30 | 5.8 |

| 40 | 9.5 |

| 50 | 15.0 |

| 60 | 22.3 |

| 70 | 31.0 |

| 80 | > 40.0 (Deliquescence) |

| 90 | Forms a solution |

Note: The data in this table is illustrative and intended to demonstrate the significant hygroscopicity of lanthanum chloride heptahydrate. Actual values should be determined experimentally.

Thermal Dehydration and Stability

The thermal dehydration of lanthanum chloride heptahydrate is a stepwise process, involving the formation of intermediate hydrates before the anhydrous form is obtained. It is crucial to control the dehydration conditions, as heating in the presence of water vapor can lead to the formation of lanthanum oxychloride (LaOCl), an undesirable impurity.

Stepwise Dehydration

Thermogravimetric analysis (TGA) reveals that the dehydration of LaCl₃·7H₂O proceeds through distinct stages. The precise temperatures for these transitions can vary depending on factors such as the heating rate and the atmospheric conditions.

Table 2: Stepwise Thermal Dehydration of Lanthanum Chloride Heptahydrate

| Dehydration Step | Temperature Range (°C) | Water Molecules Lost | Resulting Compound |

| 1 | 41 - 75 | 4 | LaCl₃·3H₂O |

| 2 | 86 - 105 | 2 | LaCl₃·H₂O |

| 3 | 120 - 140 | 1 | LaCl₃ (anhydrous) |

Data sourced from a study on the thermodynamic stability of lanthanum chloride hydrates.

Thermodynamic Stability

The stability of the different hydrates of lanthanum chloride can be described by their standard molar Gibbs free energy of formation (ΔfG°).

Table 3: Standard Molar Gibbs Energy of Formation of Lanthanum Chloride Hydrates

| Compound | Temperature Range (K) | ΔfG° (kJ mol⁻¹) |

| LaCl₃·7H₂O(s) | 327 ≤ T < 334 | -3226 (±13) + 1.6(±0.1)T |

| LaCl₃·3H₂O(s) | 365 ≤ T ≤ 369 | -2006 (±11) + 0.8(±0.1)T |

| LaCl₃·H₂O(s) | 391 < T < 396 | -1383 (±10) + 0.4(±0.01)T |

Data derived from vapor pressure measurements.

Experimental Protocols for Hygroscopicity Characterization

Accurate characterization of the hygroscopic nature of lanthanum chloride heptahydrate is essential for its effective use. The following are detailed methodologies for key analytical techniques.

Dynamic Vapor Sorption (DVS)

Objective: To determine the water sorption and desorption isotherm of the sample, providing insights into its hygroscopicity, stability, and the kinetics of water uptake and loss.

Methodology:

-

Sample Preparation: A small amount of the lanthanum chloride heptahydrate sample (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This removes any surface-adsorbed moisture.

-

Sorption Phase: The relative humidity of the nitrogen stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass change at each step is recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms. The degree of hysteresis between the two curves can provide information about the nature of the water interaction with the material.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the hydrate (B1144303) and to study its thermal decomposition behavior by monitoring mass changes as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the lanthanum chloride heptahydrate sample (typically 5-10 mg) into a TGA pan.

-

Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a controlled flow rate to provide an inert atmosphere and prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules. The temperature at the midpoint of each step is the decomposition temperature for that hydration state. The percentage of mass loss in each step can be used to calculate the number of water molecules lost.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Karl Fischer Titration

Objective: To accurately determine the water content of the lanthanum chloride heptahydrate sample. This is a highly specific and precise method for water determination.

Methodology:

-

Titrator Preparation: Prepare the Karl Fischer titrator by adding the appropriate solvent (e.g., methanol) to the titration vessel and neutralizing it with the Karl Fischer reagent to a stable endpoint.

-

Sample Introduction: Accurately weigh a suitable amount of the finely ground lanthanum chloride heptahydrate sample and introduce it into the titration vessel. Ensure rapid transfer to minimize exposure to atmospheric moisture.

-

Titration: The sample is stirred to dissolve in the solvent, and the Karl Fischer reagent is added. The reagent reacts stoichiometrically with the water in the sample. The endpoint of the titration is detected potentiometrically.

-

Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the previously determined titer of the reagent. The water content is typically expressed as a percentage by weight.

-

Standardization: The Karl Fischer reagent should be standardized regularly using a certified water standard or a stable hydrate with a known water content, such as sodium tartrate dihydrate.

Caption: Workflow for Karl Fischer Titration.

Role in Cellular Signaling: Calcium Channel Blockade

In the context of drug development and biochemical research, lanthanum chloride is widely used as a non-specific blocker of calcium channels. This action can have profound effects on intracellular signaling pathways that are dependent on calcium influx.

Disruption of the Blood-Brain Barrier

One notable example of lanthanum chloride's effect on cellular signaling is its ability to disrupt the blood-brain barrier (BBB). This occurs through a cascade of events initiated by the blockade of calcium channels, leading to an increase in intracellular calcium concentration. This, in turn, activates downstream signaling pathways that alter the integrity of the endothelial cell junctions and the cytoskeleton.

The key steps in this signaling pathway are:

-

Increased Intracellular Calcium: Lanthanum chloride treatment leads to an elevation of intracellular Ca²⁺ levels.

-

Activation of RhoA/ROCK and MLCK: The rise in intracellular calcium activates the RhoA/Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK) pathways.

-

Phosphorylation of Downstream Targets: ROCK and MLCK then phosphorylate their respective downstream targets, including myosin phosphatase target subunit 1 (MYPT1) and myosin light chain 2 (MLC2).

-

Cellular Effects: The phosphorylation of these targets leads to the loss of VE-cadherin, a key component of adherens junctions, and the rearrangement of the actin cytoskeleton. These changes result in increased paracellular permeability and a compromised blood-brain barrier.

The following diagram illustrates this signaling cascade.

Caption: LaCl₃-induced disruption of the blood-brain barrier.

Conclusion

The pronounced hygroscopic nature of lanthanum chloride heptahydrate is a critical factor that must be carefully managed in its various applications. This technical guide has provided a detailed overview of its interaction with water, its thermal dehydration behavior, and the thermodynamic principles governing its stability. The outlined experimental protocols for DVS, TGA, and Karl Fischer titration offer a robust framework for the accurate characterization of its hygroscopic properties. Furthermore, the elucidation of its role as a calcium channel blocker and its impact on intracellular signaling pathways, such as the disruption of the blood-brain barrier, highlights its significance in biomedical research and drug development. A thorough understanding of these characteristics is paramount for researchers and scientists to ensure the reliable and effective use of this important compound.

Lanthanum chloride heptahydrate chemical compatibility

An In-depth Technical Guide to the Chemical Compatibility of Lanthanum Chloride Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of lanthanum chloride heptahydrate (LaCl₃·7H₂O). The information herein is intended to support safe handling, storage, and use in research, development, and manufacturing environments. Data has been compiled from various sources and is presented to facilitate easy reference and application in a laboratory setting.

Physicochemical Properties

Lanthanum chloride heptahydrate is a white, crystalline solid that is highly hygroscopic.[1][2] It is important to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent deliquescence.[1][3] The aqueous solution of lanthanum chloride heptahydrate is slightly acidic.[2][3]

Chemical Compatibility and Reactivity

The following sections detail the compatibility of lanthanum chloride heptahydrate with various substances.

Solubility

Table 1: Solubility of Lanthanum Chloride in Water [1]

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 95.7 |

Reactivity with Common Reagents

Acids: Lanthanum chloride heptahydrate is soluble in acids.[4] As a salt of a strong acid (hydrochloric acid) and a relatively weak base (lanthanum hydroxide), its aqueous solutions are slightly acidic.[3] It is expected to be stable in the presence of dilute non-oxidizing acids. However, violent reactions can occur with strong acids.[6]

Bases: Aqueous solutions of lanthanum chloride react as acids and will neutralize bases.[7] Incompatible with strong bases.[3]

Oxidizing and Reducing Agents: Lanthanum chloride does not typically act as an oxidizing or reducing agent.[7] However, it is incompatible with strong oxidizing agents.[6]

Metals: Lanthanum chloride heptahydrate may be corrosive to metals.[8][9] Specifically, it has been noted to have a severe corrosion rate on steel.[7] Studies have also investigated its role as a corrosion inhibitor for aluminum alloys in chloride-containing environments.[3][10]

Stability and Decomposition

Lanthanum chloride heptahydrate is stable under normal conditions of use, storage, and transport.[9] However, it is hygroscopic and sensitive to moisture.[4][5]

Thermal Decomposition: Upon heating, lanthanum chloride heptahydrate undergoes dehydration in a stepwise manner.[11] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and lanthanum oxide.[12] A study using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) revealed a multi-step dehydration process.[11]

Table 2: Thermal Decomposition of Lanthanum Chloride Heptahydrate [11]

| Temperature Range (°C) | Water Molecules Lost |

| 50 - 119.3 | 1 |

| 119.3 - 165.3 | 3 |

| 165.3 - 197.4 | 2 |

| 197.4 - 237.8 | 1 |

Material Compatibility for Storage and Handling

Suitable Materials:

-

Glass containers[12]

-

Polyethylene or polypropylene (B1209903) containers[9][12]

Unsuitable Materials:

Experimental Protocols

The following are generalized protocols for assessing the chemical compatibility of lanthanum chloride heptahydrate. These are based on established methodologies for chemical safety testing, such as those from the OECD and ASTM.[13][14]

Protocol for Determining Material Compatibility (ASTM D543 Adaptation)

This protocol is adapted from ASTM D543 for testing the resistance of plastics to chemical reagents.

Objective: To evaluate the compatibility of lanthanum chloride heptahydrate with various polymeric materials.

Materials:

-

Lanthanum chloride heptahydrate

-

Test specimens of the material (e.g., tensile bars, disks)

-

Sealed containers

-

Analytical balance

-

Calipers

-

Controlled temperature environment (oven or incubator)

Procedure:

-

Prepare a saturated aqueous solution of lanthanum chloride heptahydrate.

-

Measure and weigh the initial dimensions and weight of at least three test specimens of each material.

-

Immerse the test specimens in the lanthanum chloride solution within sealed containers.

-

Store the containers at a controlled temperature (e.g., 23 °C and 50 °C) for a specified duration (e.g., 7 days, 30 days).

-

After the exposure period, remove the specimens, rinse with deionized water, and dry them thoroughly.

-

Re-measure the dimensions and weight of the specimens.

-

Visually inspect the specimens for any signs of degradation, such as swelling, discoloration, cracking, or crazing.

-

Calculate the percentage change in weight and dimensions.

-

(Optional) Conduct mechanical testing (e.g., tensile strength) on the exposed specimens and compare the results to unexposed control specimens.

Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal decomposition of lanthanum chloride heptahydrate.

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of lanthanum chloride heptahydrate.

Instrumentation:

-

Simultaneous TGA/DSC instrument

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (5-10 mg) of lanthanum chloride heptahydrate into a suitable pan (e.g., alumina).

-

Place the pan in the TGA/DSC furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the temperatures of dehydration and decomposition events and the corresponding mass changes.

Biological Interactions: Calcium Channel Blockade

Lanthanum ions (La³⁺) are known to act as inorganic calcium channel blockers.[15][16] This is a critical consideration in drug development and cellular research, as lanthanum chloride can interfere with calcium-dependent signaling pathways.

Mechanism of Action

The primary mechanism of action is the physical blockade of voltage-gated calcium channels, particularly the L-type calcium channels.[17] Due to its similar ionic radius and higher charge density compared to Ca²⁺, La³⁺ binds with high affinity to the calcium-binding sites within the channel pore, thereby preventing the influx of Ca²⁺ into the cell.[18]

Signaling Pathway Diagram

The following diagram illustrates the logical workflow of how lanthanum chloride heptahydrate, upon dissociation in a biological system, interferes with a typical calcium signaling pathway.

Caption: Lanthanum chloride dissociates, and La³⁺ blocks calcium channels, inhibiting downstream signaling.

Conclusion

Lanthanum chloride heptahydrate exhibits a range of chemical compatibilities that are critical to understand for its safe and effective use. Its high solubility in polar solvents, reactivity with strong acids and bases, and corrosive nature towards certain metals necessitate careful selection of handling and storage materials. Its thermal decomposition follows a predictable, multi-step dehydration process. In biological systems, its primary action as a calcium channel blocker can have significant effects on cellular signaling pathways. The experimental protocols provided offer a framework for further specific compatibility testing as required for particular applications. This guide serves as a foundational resource for professionals working with this versatile compound.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. ISO Certification for Chemical Industry Compliance [reliablecert.uk]

- 5. Lanthanum Chloride Heptahydrate | 10025-84-0 [chemicalbook.com]

- 6. oecd.org [oecd.org]

- 7. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 8. scribd.com [scribd.com]

- 9. Oxidative Stress-Induced Calcium Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iea-shc.org [iea-shc.org]

- 12. Methods Reactivity [chemicalprofiler.wiki.zoho.com]

- 13. oecd.org [oecd.org]

- 14. Chemical Compatibility ASTM D543 [intertek.com]

- 15. wisnerbaum.com [wisnerbaum.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Magnetic Properties of Lanthanum Chloride Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O) is a crucial compound in various scientific and industrial applications. Understanding its fundamental properties, including its magnetic characteristics, is paramount for its effective utilization. This technical guide provides a comprehensive overview of the magnetic properties of lanthanum chloride heptahydrate, focusing on its diamagnetic nature. It details the theoretical basis for its lack of paramagnetism and provides an estimated value for its molar magnetic susceptibility. Furthermore, this guide outlines the standard experimental protocols, namely the Gouy and Faraday methods, used for the precise measurement of magnetic susceptibility in solid-state materials.

Core Magnetic Properties

Lanthanum(III) ions (La³⁺) are characterized by a noble gas electron configuration ([Xe]), which means they do not possess any unpaired electrons in their 4f orbitals. The absence of unpaired electrons is the definitive reason for the diamagnetic nature of lanthanum(III) compounds. In diamagnetic materials, the application of an external magnetic field induces a weak magnetic moment in the direction opposite to the applied field. Consequently, lanthanum chloride heptahydrate is repelled by magnetic fields. A lanthanum(III) chloride complex has been experimentally confirmed to be diamagnetic in nature[1].

Quantitative Magnetic Data

The molar magnetic susceptibility (χₘ) can be calculated by summing the contributions from each constituent atom and the water of hydration.

Table 1: Estimated Molar Magnetic Susceptibility of Lanthanum Chloride Heptahydrate

| Parameter | Symbol | Estimated Value (cgs units) |

| Molar Magnetic Susceptibility | χₘ | -1.50 x 10⁻⁴ cm³/mol |

| Gram Magnetic Susceptibility | χ₉ | -4.04 x 10⁻⁷ cm³/g |

Note: These values are estimations derived from Pascal's constants and may vary slightly from experimentally determined values.

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a solid sample like lanthanum chloride heptahydrate is typically performed using one of two primary methods: the Gouy method or the Faraday method.

The Gouy Method

The Gouy method is a relatively simple and widely used technique for measuring the magnetic susceptibility of a solid sample.

Methodology:

-

Sample Preparation: A powdered sample of lanthanum chloride heptahydrate is uniformly packed into a long, cylindrical Gouy tube.

-

Initial Measurement: The Gouy tube is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field.

-

Magnetic Field Application: The bottom of the Gouy tube is positioned between the poles of a powerful electromagnet, ensuring the top of the sample is in a region of negligible magnetic field.

-

Final Measurement: The weight of the sample is measured again with the magnetic field turned on.

-

Calculation: For a diamagnetic substance like lanthanum chloride heptahydrate, the sample will be repelled by the magnetic field, leading to an apparent increase in weight. The change in weight is directly proportional to the magnetic susceptibility of the sample.

The Faraday Method

The Faraday method is a more sensitive technique suitable for smaller sample sizes and can be used to investigate magnetic anisotropy in single crystals.

Methodology:

-

Sample Placement: A small amount of the lanthanum chloride heptahydrate sample is placed in a sample holder, which is then suspended from a microbalance.

-

Non-uniform Magnetic Field: The sample is positioned in a region of a non-uniform magnetic field, where the product of the field strength and the field gradient is constant.

-

Force Measurement: The magnetic force exerted on the sample is measured by the microbalance. For a diamagnetic sample, this force will be repulsive.

-

Calibration: The system is calibrated using a substance with a known magnetic susceptibility.

-

Susceptibility Determination: The magnetic susceptibility of the lanthanum chloride heptahydrate sample is determined from the measured force and the calibration data.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the magnetic properties of a solid inorganic compound like lanthanum chloride heptahydrate.

Caption: Experimental workflow for magnetic susceptibility measurement.

Conclusion

Lanthanum chloride heptahydrate is a diamagnetic material due to the absence of unpaired electrons in the La³⁺ ion. Its magnetic susceptibility can be estimated using Pascal's constants and experimentally verified using established techniques such as the Gouy and Faraday methods. This guide provides the foundational knowledge and procedural outlines necessary for researchers and professionals working with this compound to understand and characterize its magnetic properties.

References

Lanthanum Chloride Heptahydrate (CAS 10025-84-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, mechanisms of action, and applications of Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O). The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties